molecular formula C20H23NO13S B13847849 3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt

3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt

Cat. No.: B13847849
M. Wt: 517.5 g/mol
InChI Key: XLEYRSQRBJGWAG-SWWIYODWSA-N
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Description

3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt is a complex organic compound with the molecular formula C20H23NO13S and a molecular weight of 517.46 g/mol. It is a fungal toxin conjugate, often referred to as Alternariol Sulfate Glucoside. This compound is categorized under carbohydrates, nucleosides, and nucleotides, specifically monosaccharides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt involves multiple steps, starting with the preparation of alternariol, followed by glucosylation and sulfation reactions. The glucosylation process typically involves the use of glucosyl donors and catalysts under controlled conditions to attach the glucose moiety to alternariol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The sulfate ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of sulfate esters and glucosides.

    Biology: The compound is studied for its role as a fungal toxin and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its impact on human health.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt involves its interaction with specific molecular targets and pathways. As a fungal toxin, it disrupts cellular processes by inhibiting key enzymes and interfering with metabolic pathways. The compound’s glucoside and sulfate ester groups play a crucial role in its bioactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Alternariol: The parent compound of 3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt, lacking the glucoside and sulfate ester groups.

    Alternariol Monomethyl Ether: A derivative of alternariol with a methyl ether group.

    Alternariol 9-Sulfate: A sulfate ester derivative of alternariol without the glucoside group.

Uniqueness

This compound is unique due to its combined glucoside and sulfate ester groups, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and bioactivity compared to its parent compound and other derivatives.

Properties

Molecular Formula

C20H23NO13S

Molecular Weight

517.5 g/mol

IUPAC Name

azane;[7-hydroxy-1-methyl-6-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[c]chromen-9-yl] hydrogen sulfate

InChI

InChI=1S/C20H20O13S.H3N/c1-7-2-8(30-20-18(25)17(24)16(23)13(6-21)32-20)5-12-14(7)10-3-9(33-34(27,28)29)4-11(22)15(10)19(26)31-12;/h2-5,13,16-18,20-25H,6H2,1H3,(H,27,28,29);1H3/t13-,16-,17+,18-,20-;/m1./s1

InChI Key

XLEYRSQRBJGWAG-SWWIYODWSA-N

Isomeric SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OS(=O)(=O)O)O)C(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O.N

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OS(=O)(=O)O)O)C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O.N

Origin of Product

United States

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